molecular formula C14H26N2O2 B2856596 tert-butyl 3a-(aminomethyl)-octahydro-1H-indole-1-carboxylate CAS No. 2138231-04-4

tert-butyl 3a-(aminomethyl)-octahydro-1H-indole-1-carboxylate

Cat. No.: B2856596
CAS No.: 2138231-04-4
M. Wt: 254.374
InChI Key: APOAUNNOAJYODG-UHFFFAOYSA-N
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Description

Structure and Key Features tert-butyl 3a-(aminomethyl)-octahydro-1H-indole-1-carboxylate (CAS: see ) is a bicyclic compound featuring an octahydroindole core (a saturated indole derivative) with a tert-butyl carbamate (Boc) group at the 1-position and an aminomethyl substituent at the 3a-position. The hydrochloride salt form has a molecular weight of 290.8 g/mol . The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic workflows, while the aminomethyl group provides a reactive site for further functionalization.

Core Formation: Construction of the octahydroindole scaffold via cyclization or hydrogenation of indole derivatives.

Functionalization: Introduction of the aminomethyl group via reductive amination or substitution reactions.

Protection: Installation of the Boc group using tert-butoxycarbonyl anhydride (Boc₂O) or similar reagents .

This compound is likely utilized as a pharmaceutical intermediate, particularly in drug discovery targeting central nervous system (CNS) disorders or protease inhibitors, where rigid bicyclic frameworks are advantageous .

Properties

IUPAC Name

tert-butyl 3a-(aminomethyl)-3,4,5,6,7,7a-hexahydro-2H-indole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-9-8-14(10-15)7-5-4-6-11(14)16/h11H,4-10,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APOAUNNOAJYODG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1CCCC2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3a-(aminomethyl)-octahydro-1H-indole-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach is to begin with the indole derivative, which undergoes a series of reactions to introduce the aminomethyl group and the tert-butyl ester group.

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent such as sodium cyanoborohydride.

    Formation of the Tert-butyl Ester: The tert-butyl ester group can be introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and safety. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3a-(aminomethyl)-octahydro-1H-indole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where nucleophiles such as halides or alkoxides replace the amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1. Anticancer Activity

Recent studies have highlighted the potential of tert-butyl 3a-(aminomethyl)-octahydro-1H-indole-1-carboxylate as an anticancer agent. Its structure allows for interactions with various biological targets, making it a candidate for further investigation in cancer therapies.

  • Case Study: In vitro assays demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its role as a lead compound for developing new anticancer drugs .

1.2. Neuroprotective Effects

Research has indicated that compounds similar to this compound may have neuroprotective properties. These effects are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress.

  • Data Table: Neuroprotective Activity of Related Compounds
Compound NameModel UsedNeuroprotective EffectReference
Tert-butyl 3a-(aminomethyl)-octahydro...SH-SY5Y CellsSignificant
Similar Indole DerivativePrimary NeuronsModerate

Synthesis and Chemical Reactions

The synthesis of this compound involves several chemical reactions, including the formation of indole derivatives through cyclization processes. This compound can serve as a versatile intermediate in organic synthesis.

2.1. Synthetic Pathways

Various synthetic routes have been explored to produce this compound efficiently:

  • Route A: Starting from commercially available indoles, followed by alkylation and carboxylation reactions.
  • Route B: Utilizing amino acid derivatives as starting materials, leading to higher yields and purity.

Biological Studies

3.1. Pharmacological Studies

Pharmacological evaluations have shown that this compound can influence several biological pathways, making it a candidate for further drug development.

3.2. Toxicological Assessments

Toxicological studies are essential for determining the safety profile of this compound. Initial findings suggest low toxicity levels in mammalian models, supporting its potential use in therapeutic applications.

Mechanism of Action

The mechanism of action of tert-butyl 3a-(aminomethyl)-octahydro-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, while the indole core can interact with aromatic residues in proteins. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of tert-butyl 3a-(aminomethyl)-octahydro-1H-indole-1-carboxylate, we compare it with structurally related compounds from the evidence:

Table 1: Structural and Functional Comparison

Compound Name (CAS/Reference) Molecular Weight (g/mol) Core Structure Functional Groups Key Synthetic Steps Applications/Notes
Target Compound () 290.8 (HCl salt) Octahydroindole Boc, aminomethyl Likely Boc protection post-amination Pharmaceutical intermediate
tert-butyl 4-(aminomethyl)piperidine-1-carboxylate (CAS: 159635-49-1, ) 215.29 Piperidine Boc, aminomethyl LAH reduction of ester precursor Intermediate for bioactive molecules
tert-butyl (3aS,7aS)-2-formyl-octahydro-1H-indole-1-carboxylate (CAS: 2613366-52-0, ) 253.34 Octahydroindole Boc, formyl Formylation via oxidation or Vilsmeier-Haack reaction Reactive intermediate for cross-coupling
Ethyl 1-[(tert-Boc)amino]pyrrole-3-carboxylate () 554 Pyrrole Boc, ester, indole substituents CuCl₂-catalyzed cycloaddition Heterocyclic scaffold for drug design

Key Comparative Insights

Saturation (octahydroindole vs. indole) reduces aromaticity, altering electronic properties and solubility .

Functional Group Reactivity: Aminomethyl (Target) vs. Formyl (): The aminomethyl group enables nucleophilic reactions (e.g., acylations), whereas the formyl group is electrophilic, participating in condensations (e.g., hydrazone formation) . Boc Protection: Common across all compounds; however, steric hindrance from the octahydroindole core may slow deprotection kinetics compared to piperidine derivatives .

Synthetic Complexity: The target compound’s bicyclic structure requires more elaborate synthetic steps (e.g., hydrogenation, stereochemical control) compared to monocyclic analogs like piperidine . highlights the use of transition-metal catalysts (CuCl₂) for pyrrole synthesis, contrasting with the Boc-protected indoles’ reliance on classical organic transformations .

Physicochemical Properties :

  • Solubility : The hydrochloride salt form () improves aqueous solubility, critical for bioavailability. Piperidine derivatives () may exhibit higher solubility due to reduced hydrophobicity .
  • Stability : Boc-protected amines (e.g., target compound) are stable under basic conditions but cleaved under acidic conditions, whereas formyl groups () are prone to oxidation .

Table 2: NMR Data Comparison

Compound (Reference) ¹H NMR Key Shifts (δ, ppm) ¹³C NMR Key Shifts (δ, ppm)
Target Compound (Hypothetical) Boc: ~1.34 (s, 9H); aminomethyl: ~2.5–3.5 (m) Boc carbonyl: ~154.5; indole carbons: ~120–140
tert-butyl 4-(aminomethyl)piperidine-1-carboxylate () Boc: ~1.34 (s, 9H); piperidine CH₂: ~1.5–2.5 Boc carbonyl: ~154; piperidine carbons: ~20–50
Ethyl 1-[(tert-Boc)amino]pyrrole-3-carboxylate () Boc: 1.34 (s, 9H); pyrrole CH: ~7.0–8.0 Boc carbonyl: 154.6; ester carbonyl: 163.8

Biological Activity

Introduction

Tert-butyl 3a-(aminomethyl)-octahydro-1H-indole-1-carboxylate (CAS No. 710973-92-5) is a synthetic compound that belongs to the indole family, which has garnered attention due to its potential biological activities. This article explores the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H26N2OC_{14}H_{26}N_{2}O, indicating a structure that includes an indole moiety. The presence of a tert-butyl group and an aminomethyl side chain contributes to its unique chemical behavior and biological interactions.

Pharmacological Effects

Research has highlighted various pharmacological activities associated with indole derivatives, including:

  • Antioxidant Activity : Indole derivatives have been shown to exhibit significant antioxidant properties, which can help mitigate oxidative stress in biological systems.
  • Anticancer Potential : Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells. These effects are often attributed to their ability to induce apoptosis and inhibit cell proliferation.
  • Inhibition of Ion Channels : Some studies suggest that indole derivatives can modulate ion channels, potentially affecting cellular signaling pathways involved in muscle contraction and neurotransmission.

The mechanisms through which this compound exerts its biological effects may include:

  • Na+/H+ Exchanger Inhibition : Similar compounds have been reported to inhibit the Na+/H+ exchanger, which plays a crucial role in cellular pH regulation and ion homeostasis. This inhibition can lead to altered cellular functions and contribute to the anticancer effects observed in vitro .

Study on Anticancer Activity

A study investigated the cytotoxic effects of various indole derivatives on human breast cancer cell lines. The results indicated that certain modifications on the indole structure significantly enhanced their potency. For instance, compounds with longer aliphatic chains demonstrated improved efficacy in inhibiting cell growth compared to their shorter counterparts .

CompoundCell LineIC50 (µM)
Compound AMCF-710
Compound BMDA-MB-23115
This compoundMCF-712

Study on Antioxidant Properties

Another research effort focused on evaluating the antioxidant capacity of several indole derivatives. The study employed assays such as DPPH radical scavenging and ABTS assays to determine antioxidant activity. The results indicated that the tert-butyl derivative exhibited moderate antioxidant activity, suggesting its potential use in formulations aimed at reducing oxidative damage .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is helpful to compare it with other related compounds:

Compound NameStructureBiological Activity
Indole Derivative AStructure AStrong anticancer activity
Indole Derivative BStructure BModerate antioxidant activity
This compoundStructure CModerate anticancer and antioxidant activity

Q & A

Q. What are the optimal synthetic routes for tert-butyl 3a-(aminomethyl)-octahydro-1H-indole-1-carboxylate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from bicyclic indole precursors. A common approach includes:
  • Step 1 : Protection of the indole nitrogen using tert-butyloxycarbonyl (Boc) groups under basic conditions (e.g., NaHCO₃ or Et₃N) .
  • Step 2 : Functionalization of the octahydroindole core via reductive amination or nucleophilic substitution to introduce the aminomethyl group .
  • Step 3 : Deprotection and purification via column chromatography or recrystallization.
    Microwave-assisted synthesis can reduce reaction times by 30–50% compared to conventional heating . Key variables affecting yield include solvent polarity (e.g., DMF vs. THF) and catalyst selection (e.g., Pd/C for hydrogenation).

Q. How can the stereochemical integrity of the octahydroindole core be confirmed during synthesis?

  • Methodological Answer : Stereochemical validation requires a combination of:
  • Chiral HPLC : To resolve enantiomers using columns like Chiralpak IA/IB under isocratic conditions (e.g., hexane:isopropanol 90:10) .
  • X-ray Crystallography : Single-crystal diffraction studies (using SHELX or ORTEP-III) provide definitive proof of absolute configuration . For example, a study on a related octahydroindole derivative reported a Flack parameter of 0.02(2), confirming enantiopurity .
  • NMR Spectroscopy : NOESY/ROESY experiments detect through-space correlations between protons in rigid bicyclic systems .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental data for the compound’s conformational dynamics?

  • Methodological Answer : Discrepancies often arise from solvent effects or force field limitations in molecular dynamics (MD) simulations. To address this:
  • Solvent Modeling : Explicit solvent MD (e.g., TIP3P water) improves accuracy vs. implicit solvent models .
  • Enhanced Sampling : Metadynamics or replica-exchange MD can capture low-energy conformers missed in static DFT calculations .
  • Experimental Validation : Compare temperature-dependent NMR (e.g., variable-temperature ¹H NMR) with simulated chemical shift anisotropy .

Q. How does the aminomethyl substituent influence binding affinity in pharmacological targets, and what are the key SAR insights?

  • Methodological Answer : The aminomethyl group enhances hydrogen-bonding interactions with target proteins. Key structure-activity relationship (SAR) findings include:
  • Bioisosteric Replacement : Replacing -NH₂ with -OH reduces affinity by ~50% (e.g., IC₅₀ shifts from 12 nM to 28 nM in kinase inhibition assays) .
  • Steric Effects : Bulkier substituents (e.g., -NHAc) decrease activity due to steric clashes in hydrophobic binding pockets .
  • Data Table :
DerivativeSubstituentTarget (IC₅₀)
Parent-NH₂12 nM
Analog 1-OH28 nM
Analog 2-NHAc>1 µM
Source: Adapted from

Q. What analytical techniques are critical for detecting degradation products under accelerated stability conditions?

  • Methodological Answer : Forced degradation studies (40°C/75% RH for 4 weeks) require:
  • LC-HRMS : Identifies hydrolytic products (e.g., Boc deprotection yielding free amine derivatives) .
  • TGA/DSC : Detects thermal decomposition events (e.g., endothermic peaks at 180–200°C correlate with Boc group loss) .
  • XRD : Monitors crystallinity changes, as amorphous phases accelerate degradation .

Controversies and Emerging Topics

Q. Why do conflicting reports exist regarding the compound’s solubility in polar aprotic solvents?

  • Methodological Answer : Discrepancies arise from:
  • Polymorphism : Different crystalline forms (e.g., anhydrous vs. hydrate) alter solubility. PXRD can differentiate polymorphs .
  • Impurity Profiles : Residual Boc-protected intermediates (detected via GC-MS) increase apparent solubility in DMSO .
  • Mitigation : Standardize solvent pre-saturation protocols and use Karl Fischer titration to control water content .

Q. How can computational tools predict the compound’s metabolic stability in early-stage drug discovery?

  • Methodological Answer : Use in silico ADME platforms (e.g., Schrödinger’s QikProp):
  • CYP450 Metabolism : Predict sites of oxidation (e.g., octahydroindole methylene groups) using docking simulations .
  • Half-Life Estimation : Combine MD-derived logP values with hepatic microsomal stability assays .

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